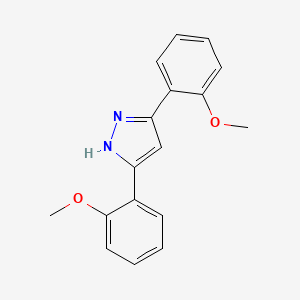![molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6](/img/no-structure.png)
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, also known as MTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research on the development of new drugs and treatments for various diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in the field of biotechnology, as it has been found to be effective in inhibiting the growth of certain types of bacteria and fungi.
Wirkmechanismus
The exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood. However, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to interact with certain proteins and enzymes in the body to produce its desired effects. It is thought that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be able to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, which can be beneficial in the treatment of a variety of diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to be effective in modulating the activity of certain proteins, which can lead to changes in the expression of certain genes. This can be beneficial in the development of new treatments for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a relatively simple and efficient compound to synthesize in the lab, making it a promising candidate for further research. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for further research in the development of new drugs and treatments. However, the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood, which can limit its potential applications in the laboratory. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be toxic in high doses, which can limit its potential applications in the laboratory.
Zukünftige Richtungen
Given the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the development of new drugs and treatments, there are a number of possible future directions for research. These include further research into the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, as well as research into the potential toxicity of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in high doses. Additionally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in biotechnology could lead to the development of new treatments for various diseases. Finally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the field of drug development could lead to the development of new drugs and treatments.
Synthesemethoden
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can be synthesized in a two-step process using a combination of a Grignard reaction and a Wittig reaction. In the first step, two equivalents of a Grignard reagent are reacted with an aldehyde in the presence of a base to form a ketone. In the second step, the ketone is reacted with a Wittig reagent to form the desired 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol product. This process is relatively simple and efficient, and can be used to synthesize 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in relatively high yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves the condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4-methylpyridine", "trifluoroacetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde in ethanol to yield 2-amino-4-methyl-5-trifluoromethylpyridine.", "Step 2: Cyclization of 2-amino-4-methyl-5-trifluoromethylpyridine with ethyl acetoacetate in the presence of sodium ethoxide to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: Decarboxylation of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with hydrochloric acid in ethanol to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.", "Step 5: Purification of the final product by treatment with sodium bicarbonate and drying with magnesium sulfate." ] } | |
CAS-Nummer |
72567-47-6 |
Produktname |
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol |
Molekularformel |
C8H6F3N3O |
Molekulargewicht |
217.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



